Methyl 4,6-dichloro-1H-indole-3-carboxylate
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Overview
Description
Methyl 4,6-dichloro-1H-indole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the indole ring, and a methyl ester group at the 3-position. The indole nucleus is known for its aromatic properties and is a key structure in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dichloro-1H-indole-3-carboxylate typically involves the reaction of 4,6-dichloroindole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the ester group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid can be used for halogenation, nitration, and sulfonation reactions, respectively.
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other strong bases can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of the indole ring.
Nucleophilic Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Oxidized or reduced forms of the indole ring and ester group.
Scientific Research Applications
Methyl 4,6-dichloro-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4,6-dichloro-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The chlorine atoms and ester group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against various RNA and DNA viruses.
Uniqueness
Methyl 4,6-dichloro-1H-indole-3-carboxylate is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. The specific substitution pattern on the indole ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7Cl2NO2 |
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Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,6-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)6-4-13-8-3-5(11)2-7(12)9(6)8/h2-4,13H,1H3 |
InChI Key |
QYDVMDKTYLLRAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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